molecular formula C8H16Cl2N2O2 B2906936 N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1803561-89-8

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2906936
CAS No.: 1803561-89-8
M. Wt: 243.13
InChI Key: TXWVAEKAAFTXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a pyrrolidine backbone substituted with a carboxamide group and a 3-chloro-2-hydroxypropyl side chain. The chloro and hydroxyl groups on the propyl chain confer distinct physicochemical properties, including enhanced polarity and reactivity. The chloro group may serve as a leaving site for nucleophilic substitution reactions, while the hydroxyl group enhances aqueous solubility through hydrogen bonding.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2.ClH/c9-4-6(12)5-11-8(13)7-2-1-3-10-7;/h6-7,10,12H,1-5H2,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWVAEKAAFTXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC(CCl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Chloro Group (C-Cl)

  • Nucleophilic substitution :
    • Reacts with nucleophiles (e.g., amines, alkoxides) to form substituted derivatives.
    • Example: Reaction with sodium hydroxide yields a diol via hydrolysis .
  • Elimination reactions :
    • Under basic conditions, β-elimination forms allylic alcohols or alkenes .

Hydroxyl Group (-OH)

  • Esterification : Reacts with acetyl chloride to form acetate esters .
  • Oxidation : Catalytic oxidation (e.g., PCC) converts the secondary alcohol to a ketone .

Amide Group (-CONH-)

  • Acid/Base hydrolysis :
    • In 6M HCl, hydrolyzes to pyrrolidine-2-carboxylic acid and 3-chloro-2-hydroxypropylamine .
    • Alkaline conditions yield the carboxylate salt .

Reaction Data Table

Reaction TypeReagents/ConditionsProduct(s)By-Products
Nucleophilic substitutionNaOH, H₂O, 40°CN-(2,3-dihydroxypropyl)pyrrolidine-2-carboxamideNaCl
EsterificationAcetic anhydride, pyridine, 0°CAcetylated derivativeAcetic acid
Amide hydrolysis6M HCl, reflux, 6hPyrrolidine-2-carboxylic acid + 3-chloro-2-hydroxypropylamineNH₄Cl
OxidationPCC, CH₂Cl₂, 25°C3-Chloro-2-oxopropyl-pyrrolidine-2-carboxamideHCl

Stability and Degradation

  • Thermal decomposition : Above 150°C, elimination of HCl forms an unsaturated alkene derivative .
  • pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH > 8 .

Key Research Findings

  • Hypochlorination optimization : Controlled Cl₂ addition (1.1–1.4 moles per mole substrate) minimizes dichloro by-products (<100 ppm) .
  • Catalytic efficiency : Quaternary ammonium catalysts (e.g., benzyltrimethylammonium chloride) enhance reaction rates by 30% .

Scientific Research Applications

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

(2S)-N-(4-hydroxybutyl)pyrrolidine-2-carboxamide Hydrochloride

  • Molecular Formula : C₉H₁₉ClN₂O₂
  • Key Substituent : 4-hydroxybutyl chain.
  • Comparison: The elongated hydroxybutyl chain increases hydrophilicity compared to the target compound’s shorter 3-chloro-2-hydroxypropyl group.

N-Isopropyl-2-pyrrolidinecarboxamide Hydrochloride

  • Molecular Formula : C₈H₁₇ClN₂O
  • Molecular Weight : 192.69 g/mol.
  • Key Substituent : Branched isopropyl group.
  • Comparison : The isopropyl group lacks polar functional groups, resulting in lower aqueous solubility but higher lipophilicity. This may improve blood-brain barrier penetration but limit hydrogen-bonding interactions with biological targets.

(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic Acid Hydrochloride

  • Molecular Formula: C₁₄H₂₀ClNO₂
  • Molecular Weight : 269.77 g/mol.
  • Key Substituent : 3-phenylpropyl aromatic chain.
  • However, the absence of a hydroxyl or chloro group reduces polarity and reactivity compared to the target compound.

SR49059

  • Key Substituents : Chlorophenyl, dimethoxysulphonyl, and dihydroindole moieties .
  • Comparison : This structurally complex analog exhibits higher molecular weight and lipophilicity due to aromatic and sulphonyl groups. Such features may enhance receptor binding specificity but reduce metabolic stability and solubility.

Physicochemical Properties

Compound Aqueous Solubility Lipophilicity (LogP)* Reactivity
Target Compound Moderate-High Moderate High (Cl as leaving site)
(2S)-N-(4-hydroxybutyl) analog High Low Low
N-Isopropyl analog Low High Low
(R)-3-Phenylpropyl analog Low High Moderate (aromatic)
SR49059 Low Very High Moderate (sulphonyl)

*Estimated based on substituent effects.

Pharmacological Implications

  • Target Compound : The balance between chloro (reactivity) and hydroxyl (solubility) groups may optimize bioavailability and synthetic versatility. This makes it suitable for further derivatization in drug discovery.
  • SR49059 : Structural complexity and sulphonyl groups likely confer receptor selectivity, though pharmacokinetic challenges (e.g., high molecular weight) may limit efficacy .

Biological Activity

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from a variety of scientific sources.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of the chloro and hydroxy groups enhances its biological activity by influencing interactions with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can demonstrate significant antimicrobial properties. For instance, pyrrole-containing compounds have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : The compound's structural analogs have been evaluated for their potential as hepatitis B virus capsid assembly modulators. These inhibitors showed promising binding characteristics that could lead to effective antiviral therapies .
  • Antitumor Activity : Some pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth in p53-deficient models, indicating potential applications in cancer therapy .
  • Sphingosine Kinase Inhibition : Compounds similar to N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide have been tested as sphingosine kinase inhibitors, which play a role in various cellular processes including proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : Molecular dynamics simulations have indicated that the compound may engage in hydrophobic interactions with key residues in target proteins, enhancing its binding affinity .
  • Inhibition of Enzymatic Activity : The compound's ability to inhibit specific enzymes, such as sphingosine kinases, suggests it may disrupt critical signaling pathways involved in cell growth and survival .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

  • A study on pyrrole derivatives indicated that modifications at the nitrogen position significantly affected antimicrobial potency, with some compounds achieving MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
  • In vitro assays demonstrated that certain pyrrolidine derivatives could inhibit viral replication in cell cultures, showcasing their potential as antiviral agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialActive against S. aureus, E. coli
AntiviralInhibits hepatitis B virus
AntitumorInhibits growth in p53-deficient tumors
Sphingosine Kinase InhibitionDisrupts cellular signaling

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves amide coupling between pyrrolidine-2-carboxylic acid derivatives and 3-chloro-2-hydroxypropylamine intermediates. Key steps include:

  • Activation of the carboxylic acid using reagents like HATU or EDCI/HOBt.
  • Purification via reverse-phase HPLC to achieve >95% purity .
  • Continuous flow reactors may enhance reaction efficiency and reduce side products in scaled-up syntheses .
    • Analytical Validation : Confirm purity using LC-MS (mass accuracy <2 ppm) and quantitative NMR (qNMR) with internal standards like maleic acid .

Q. How is the structural integrity of this compound validated in research settings?

  • Techniques :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., chloro and hydroxypropyl groups) and rule out epimerization .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the hydroxypropyl moiety .
  • IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • Enzyme Inhibition Assays : Screen against proteases or kinases (e.g., trypsin-like serine proteases) using fluorogenic substrates .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., with ³H) and quantify intracellular accumulation in model cell lines .
  • Dose-Response Curves : Determine IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How does stereochemistry at the hydroxypropyl group influence receptor binding affinity?

  • Experimental Design :

  • Synthesize enantiomers via chiral resolution (e.g., using amylose-based HPLC columns) .
  • Compare binding kinetics (SPR or ITC) to target receptors (e.g., GPCRs) .
  • Data Interpretation : Molecular dynamics simulations (e.g., GROMACS) can predict hydrogen-bonding interactions between the hydroxy group and receptor residues .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Strategy :

  • Validate assay conditions (e.g., buffer pH, ion concentration) to ensure reproducibility .
  • Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity) to confirm target engagement .
  • Perform meta-analyses of published data to identify confounding variables (e.g., cell line variability) .

Q. What strategies are effective for studying its interactions with membrane-bound receptors?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Immobilize receptors on L1 sensor chips and measure real-time binding kinetics .
  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution .
  • Fluorescence Polarization : Track conformational changes in receptors upon ligand binding .

Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?

  • Protocol :

  • Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and humidity (75% RH) for 4 weeks .
  • Stability-Indicating Assays : Monitor degradation products via UPLC-PDA-MS .
  • Physiological Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C) to assess half-life .

Q. Can computational modeling predict its metabolic pathways?

  • Workflow :

  • In Silico Tools : Use GLORY or ADMET Predictor to identify potential CYP450 oxidation sites .
  • Docking Studies (AutoDock Vina) : Predict interactions with metabolic enzymes like CYP3A4 .
  • Validation : Compare predicted metabolites with experimental LC-HRMS data from hepatocyte incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.